Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Description
Chemical Identity and Systematic Nomenclature
Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate belongs to the camphorsulfonate family, characterized by a bicyclo[2.2.1]heptane core substituted with methyl, oxo, and sulfonate groups. Its IUPAC name derives from the bicyclic framework, where the 1S,4R configuration specifies the absolute stereochemistry of the two bridgehead carbons. The systematic name reflects the methanesulfonate ester bonded to the ethyl group at the C1 position of the bicyclic system.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₄S |
| Molecular Weight | 260.35 g/mol |
| SMILES | CCOC(=O)S(=O)(=O)CC1(C2(C)C)C(C[C@H]2CC1=O)C |
| InChIKey | FXHGNNYOXDWQFY-UHFFFAOYSA-N |
The compound shares structural homology with methyl and isopropyl analogs, differing only in the ester alkyl group. Its crystalline form and hygroscopic nature align with related sulfonate esters, as observed in camphorsulfonic acid derivatives.
Historical Context of Bicyclic Sulfonate Derivatives
Bicyclic sulfonates emerged in the mid-20th century as chiral auxiliaries and resolving agents. The camphorsulfonate scaffold, derived from natural camphor, gained prominence due to its rigid bicyclic structure and stereochemical versatility. Early applications included the resolution of racemic mixtures via diastereomeric salt formation, exemplified by the use of (1S)-(+)-camphor-10-sulfonic acid in isolating enantiopure amines.
The ethyl ester variant was first synthesized to modify solubility profiles for specific reaction conditions. Its development paralleled advances in asymmetric catalysis, where sulfonate esters served as chiral counterions or ligands. Notably, ethyl camphorsulfonates became critical in synthesizing proton-pump inhibitors like esomeprazole, where stereochemical purity is paramount.
Stereochemical Significance of (1S,4R) Configuration
The (1S,4R) configuration imposes distinct spatial constraints on the molecule. The bicyclo[2.2.1]heptane skeleton adopts a boat-like conformation, with the 7,7-dimethyl groups enforcing rigidity. The sulfonate group at C1 projects axially, creating a chiral environment that influences intermolecular interactions.
Stereoelectronic Effects :
- Asymmetric Induction : The fixed stereochemistry enables predictable face-selective reactions, such as nucleophilic additions to the carbonyl group at C2.
- Chiral Recognition : The ethyl sulfonate moiety interacts enantioselectively with biological targets, as seen in its role as a dopant for chiral polymers.
- Conformational Lock : The bicyclic system restricts rotation around the C1–S bond, stabilizing transition states in catalytic cycles.
Comparative studies with diastereomers (e.g., 1R,4S configurations) demonstrate marked differences in catalytic efficiency and optical activity, underscoring the necessity of stereochemical control in synthetic applications.
Properties
Molecular Formula |
C12H20O4S |
|---|---|
Molecular Weight |
260.35 g/mol |
IUPAC Name |
ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9-,12-/m1/s1 |
InChI Key |
FXHGNNYOXDWQFY-BXKDBHETSA-N |
Isomeric SMILES |
CCOS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Bicyclic Core
The bicyclo[2.2.1]heptane skeleton is derived from camphor or synthesized via a Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., methyl vinyl ketone). The (1S,4R) stereochemistry is retained through controlled reaction conditions.
Step 2: Sulfonation
The hydroxyl or ketone group in the bicyclic intermediate is sulfonated using methanesulfonyl chloride (MsCl) or ethyl methanesulfonate. This step requires:
- Temperature control : 0–5°C to minimize side reactions like hydrolysis.
- Base : Triethylamine or pyridine to scavenge HCl generated during the reaction.
Step 3: Esterification
The sulfonic acid intermediate is converted to the ethyl ester via nucleophilic substitution with ethanol. Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) are used to prevent competing hydrolysis.
Optimized Reaction Conditions
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 0–5°C during sulfonation | Minimizes over-sulfonation and hydrolysis |
| Solvent | Anhydrous dichloromethane | Prevents nucleophilic interference |
| Base | Triethylamine | Neutralizes HCl, drives reaction forward |
| Reaction Time | 4–6 hours | Balances yield and side reactions |
Industrial-Scale Production
Industrial methods employ:
- Continuous flow reactors : Enhance mixing and heat transfer, improving yield (up to 70% reported).
- Crystallization : Purification via hexane/ethyl acetate gradients achieves >98% purity.
- Chiral resolution : HPLC with C18 columns ensures enantiomeric excess (>99% ee).
Case Study: Ligand Synthesis
A study in Chirality demonstrated the use of this compound in synthesizing camphorsulfonylated ligands for asymmetric catalysis:
- Reaction : (1S)-(+)-10-camphorsulfonyl chloride + ethanol → target compound.
- Yield : 53–57% after column chromatography.
- Application : Catalyzed dialkylzinc additions to aldehydes with >90% enantioselectivity.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical sulfonation | High stereocontrol | Moderate yields (50–60%) |
| Flow chemistry | Scalable, higher yields | Requires specialized equipment |
| Enzymatic resolution | Eco-friendly | Limited substrate scope |
Recent Advances
- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields.
- Biocatalysis : Lipase-mediated esterification improves enantiopurity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the bicyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Molecular and Stereochemical Features
Ethyl camphorsulfonate belongs to a family of camphor-derived sulfonates and sulfonamides. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Configuration/Stereochemistry | Key Features |
|---|---|---|---|---|
| Methyl camphorsulfonate | C₁₁H₁₈O₄S | 246.32 | (1S,4R) | Lower alkyl chain; higher volatility |
| 2-Bromoethyl camphorsulfonate | C₁₂H₁₉BrO₄S | 339.25 | (1S,4R) | Brominated derivative; higher reactivity |
| N-Adamantyl camphorsulfonamide | C₂₁H₃₁NO₄S | 393.54 | (1S,4R) | Hybrid adamantane-camphor structure |
| 2-Morpholinoethyl camphorsulfonate | C₁₈H₂₉NO₆S | 387.49 | (1S,4R) | Nitrogen-containing heterocyclic moiety |
Notes:
- Methyl camphorsulfonate (C₁₁H₁₈O₄S) shares the core bicyclic framework but has a shorter alkyl chain, reducing steric bulk compared to the ethyl derivative .
- Brominated derivatives (e.g., 2-bromoethyl camphorsulfonate) exhibit enhanced leaving-group capacity, making them intermediates for further functionalization .
Key Observations :
- Ethyl camphorsulfonate achieves moderate yields (~53–57%) due to the balance between nucleophilicity of ethanol derivatives and steric hindrance of the camphor core .
- Bulkier substituents (e.g., morpholinoethyl, 4-phenylpiperazinyl) result in lower yields (11–21%), likely due to steric clashes during substitution .
Physicochemical Properties
Biological Activity
Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS No. 154335-57-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula: CHOS
- Molecular Weight: 260.35 g/mol
- CAS Number: 154335-57-6
- Storage Conditions: Inert atmosphere, 2-8°C
Structural Representation
The compound features a bicyclic structure with a methanesulfonate group, which contributes to its reactivity and biological interactions.
This compound has been studied for various biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate potential efficacy against certain bacterial strains.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Studies
A study published in MDPI explored the antimicrobial properties of related bicyclic compounds, suggesting that structural modifications can enhance activity against pathogens . this compound may exhibit similar properties due to its structural characteristics.
Enzyme Interaction
Research has demonstrated that compounds with methanesulfonate groups can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This interaction is crucial for understanding the pharmacological applications of the compound in drug design .
Case Study 1: Antibacterial Efficacy
In a recent investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Profile
Another study evaluated the inhibitory effects of the compound on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The results showed that the compound could effectively inhibit AChE activity, indicating possible applications in treating neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant growth inhibition of E. coli and S. aureus | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Structural Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 154335-57-6 | 260.35 g/mol | Antimicrobial; Enzyme Inhibitor |
| (1RS,4SR)-7,7-Dimethyl-3-oxo-bicyclo[2.2.1]heptane | N/A | 232.30 g/mol | Antifungal |
Q & A
Q. How can researchers optimize the synthesis of Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate to improve yield and purity?
Synthesis typically involves reacting a bicyclic ketone precursor (e.g., camphor derivatives) with methanesulfonyl chloride or ethyl methanesulfonate under controlled conditions. Key steps include:
- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions like hydrolysis or over-sulfonation .
- Protecting groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) for reactive hydroxyl or ketone moieties in the bicyclic framework to direct regioselectivity .
- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid nucleophilic interference .
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What stereochemical considerations are critical during the synthesis of this compound, and how can enantiomeric excess be validated?
The (1S,4R) configuration is essential for biological activity. To preserve stereochemistry:
- Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) during bicyclic framework formation .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with heptane/isopropanol (90:10) to measure enantiomeric excess (>98% required for pharmacological studies) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related sulfonamide derivatives .
Q. What purification strategies are recommended for removing by-products like sulfonic acid derivatives or unreacted starting materials?
- Liquid-liquid extraction : Separate polar by-products (e.g., sulfonic acids) using aqueous sodium bicarbonate washes .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the target compound and impurities .
- Flash chromatography : Employ gradient elution (e.g., 5–30% ethyl acetate in hexane) to isolate the sulfonate ester from unreacted ketone precursors .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonate group in this compound under varying pH conditions?
- Density Functional Theory (DFT) : Calculate the electrophilicity of the sulfonate group using Gaussian or ORCA software. Focus on the LUMO energy of the sulfur center to predict nucleophilic attack susceptibility .
- pKa estimation : Tools like MarvinSketch or ACD/pKa DB can predict the sulfonate group’s acidity (estimated pKa ~1.5–2.5), guiding stability assessments in biological buffers .
- MD simulations : Simulate hydrolysis kinetics in aqueous environments using GROMACS, correlating with experimental HPLC stability data .
Q. How should researchers resolve contradictions between NMR and mass spectrometry data when characterizing degradation products?
- Multi-technique validation : Cross-validate LC-MS (ESI+ mode) fragmentation patterns with H/C NMR shifts. For example, a degradation product with m/z 250.74 (CHClOS) should align with NMR signals for a chlorinated bicyclic fragment .
- Isotopic labeling : Synthesize C-labeled analogs to trace metabolic or hydrolytic pathways .
- High-resolution MS : Use HRMS (Q-TOF) to distinguish isobaric species (e.g., sulfonate vs. sulfonamide derivatives) with mass accuracy <2 ppm .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Conduct time-dependent inhibition assays (e.g., with cytochrome P450 isoforms) using fluorogenic substrates. Measure IC values under varying pre-incubation times to assess irreversible binding .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs in the active site .
- SAR studies : Synthesize analogs with modified bicyclic substituents (e.g., 4-isopropylphenyl or fluorophenyl groups) to correlate structural features with inhibitory potency .
Q. How can researchers mitigate racemization during large-scale synthesis while maintaining cost-efficiency?
- Low-temperature processes : Conduct sulfonylation at –20°C to slow racemization kinetics .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers selectively .
- Continuous flow systems : Implement microreactors for precise control of residence time and temperature, reducing side reactions .
Methodological Guidelines
- Safety protocols : Follow GHS precautions (P280, P305+P351+P338) for handling corrosive sulfonyl chlorides; use inert atmospheres and PPE .
- Data validation : Always corroborate spectroscopic data with orthogonal methods (e.g., IR for functional groups, X-ray for stereochemistry) .
- Environmental compliance : Adopt green chemistry principles (e.g., solvent recycling, catalytic reagents) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
